![molecular formula C12H19Cl3N2O B2856990 [3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride CAS No. 1431964-26-9](/img/structure/B2856990.png)
[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl3N2O and its molecular weight is 313.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with various targets, including vegfr2, src, and yes . These targets play crucial roles in various biological processes, such as vascular leak, which might be useful in treating conditions like edema associated with age-related macular degeneration .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets, leading to changes in the biological processes they regulate .
Biochemical Pathways
For example, inhibitors targeting the VEGFr pathway may be effective for the treatment of age-related macular degeneration .
Pharmacokinetics
Compounds with a pyrrolidine ring have been reported to exhibit good pharmacokinetic properties . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to exhibit various biological effects, such as inhibiting their targets and affecting the biological processes they regulate .
Action Environment
The design of new molecules often starts by studying the binding conformation of similar compounds, which can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in [3-Chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]amine dihydrochloride allows it to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is influenced by the spatial orientation of substituents and the different stereoisomers of the compound . Specific interactions with enzymes and proteins have not been reported in the literature.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation
Properties
IUPAC Name |
3-chloro-4-(2-pyrrolidin-1-ylethoxy)aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.2ClH/c13-11-9-10(14)3-4-12(11)16-8-7-15-5-1-2-6-15;;/h3-4,9H,1-2,5-8,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHTBNGBMFYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=C(C=C(C=C2)N)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-dioxoisoindolin-4-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2856907.png)
![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2856909.png)
![N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2856910.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)
![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2856920.png)
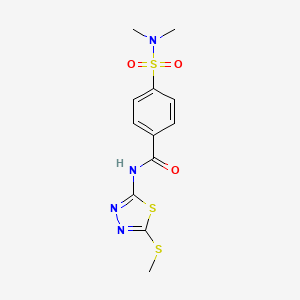
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2856922.png)
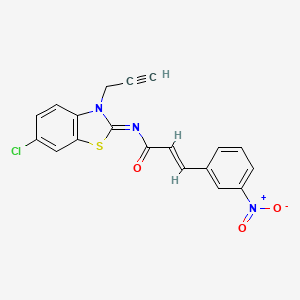
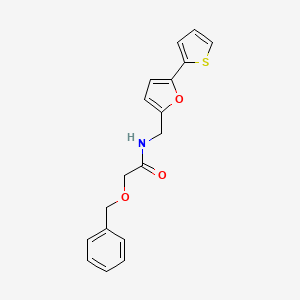
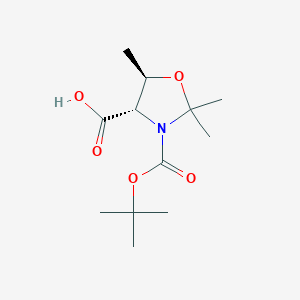
![3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2856927.png)
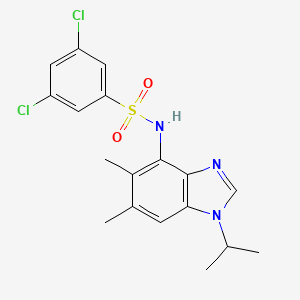
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2856929.png)
